molecular formula C10H10O2 B184246 2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 25177-85-9

2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B184246
CAS No.: 25177-85-9
M. Wt: 162.18 g/mol
InChI Key: XUDCMQBOWOLYCF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Indene-2,3-dione.

    Reduction: 2,3-Dihydro-1H-indene-2-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indene-2-carboxylic acid is unique due to its specific hydrogenation at the 2,3-positions, which imparts distinct chemical and physical properties. This hydrogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCMQBOWOLYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341796
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25177-85-9
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Indancarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 2-(carboethoxy)indan (6.49 g, 34.1mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 2-indancarboxylic acid as a tan solid (3.82 g, 69%).
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2,2-dicarboethoxy-indan (5.67 g, 21.7 mmol) in ethanol (150 mL). Add 1N lithium hydroxide (50 mL) and stir overnight at room temperature. Reflux for 1 hour and concentrate the solution in vacuo. Partition between ethyl acetate and 6N hydrochloric acid. Separate the organic phase and wash with brine. Dry (MgSO4) and evaporate the solvent in vacuo to give an off-white solid. Distill (120°-160° C. @0.2-0.5 mmHg) to give 2-carboxy-indan (2.5 g, 71%).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

A solution of indane-2,2-dicarboxylic acid (17 g, Baeyer and Perkin, Ber. 1884, 17, 122) in NMP (200 ml) was heated to 150° C. for 1 hour. After cooling to 20° C. the solution was poured in water (300 ml) and concentrated hydrochloric acid was added to pH=1. Conventional work up with ether gave the title product (4.7 g). Mp 132-33° C. (from ether).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 3
2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 4
2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 5
2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 6
2,3-dihydro-1H-indene-2-carboxylic acid
Customer
Q & A

Q1: What makes indane-2-carboxylic acid derivatives interesting for medicinal chemistry research?

A1: Indane-2-carboxylic acid derivatives have shown promise as potential therapeutic agents, particularly as endothelin receptor antagonists. [] This class of compounds exhibits interesting biological activities, making them valuable for exploring novel drug candidates.

Q2: Can you provide an example of a specific biological activity observed with an indane-2-carboxylic acid derivative?

A2: One notable example is (+/-)-SB 209670, chemically known as [(1RS-2SR,3RS)-3-(2-carboxymethoxy-4-methoxyphenyl)-5-(prop-1-yloxy) indane-2-carboxylic acid]. This compound has demonstrated the ability to attenuate acute renal failure induced by ischemia in a canine model. [] Specifically, it significantly reduced the decrease in inulin clearance, suggesting a potential protective effect on kidney function.

Q3: How are indane-2-carboxylic acid derivatives typically synthesized?

A3: Several synthetic routes have been explored. One approach involves the use of diaminomethylenemalononitrile organocatalysts to achieve asymmetric chlorination of β-keto esters, leading to chiral α-chlorinated carbonyl products. [] Another method utilizes sequential alkylation and intramolecular arylation of enolates derived from N,N,N',N'-tetramethylbutanediamides, resulting in the formation of indane-2-carboxylic acid derivatives like succinimido[3,4-b]indane. []

Q4: Are there any studies investigating the structure-activity relationship (SAR) of indane-2-carboxylic acid derivatives?

A4: While the provided research excerpts don't delve into specific SAR studies, the development of (+/-)-SB 209670 as a mixed ETA and ETB receptor antagonist [] suggests that modifications to the indane-2-carboxylic acid scaffold can influence its interaction with biological targets. Further research focusing on systematic structural changes and their impact on activity and selectivity would be valuable.

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